Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
CAS No.: 1227382-05-9
Cat. No.: VC0036448
Molecular Formula: C14H24N2O6
Molecular Weight: 316.354
* For research use only. Not for human or veterinary use.
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate - 1227382-05-9](/images/no_structure.jpg)
Specification
CAS No. | 1227382-05-9 |
---|---|
Molecular Formula | C14H24N2O6 |
Molecular Weight | 316.354 |
IUPAC Name | tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;oxalic acid |
Standard InChI | InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Standard InChI Key | NBFMPKLFGBQTIS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Properties
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate consists of a 2,6-diazaspiro[3.5]nonane core structure with a tert-butyloxycarbonyl group attached to one of the nitrogen atoms, forming a salt with oxalic acid. The molecular formula of this compound is C14H24N2O6, corresponding to a molecular weight of 316.35 g/mol . The compound represents a 2:1 ratio of the organic component to oxalic acid, as indicated by the (2:1) designation in some of its nomenclature variants .
The structure contains several key functional groups: a carbamate (from the BOC group), two nitrogen atoms in heterocyclic rings, and carboxylic acid groups (from the oxalate component). The spiro carbon serves as the junction point between the cyclobutane and piperidine rings, creating a rigid three-dimensional structure. This conformational rigidity is an important feature that distinguishes spiro compounds from their more flexible counterparts.
Table 1: Key Chemical Properties of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
Nomenclature and Identification
The nomenclature of this compound follows the IUPAC system for naming spiro compounds, where the term "spiro" indicates the presence of rings connected through a single carbon atom. The compound has several synonyms and alternative names that appear in chemical databases and literature:
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tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate(2:1)
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2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
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tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate,oxalic acid
These naming variations reflect different approaches to describing the same chemical structure, with some emphasizing the core spiro system and others highlighting the functional groups or salt formation. The numeric designation [3.5] in the spiro name indicates the ring sizes: the first number (3) corresponds to the cyclobutane ring (a 4-membered ring, counted as 3 for the spiro nomenclature), and the second number (5) refers to the piperidine ring (a 6-membered ring, counted as 5).
For identification purposes, the compound is assigned various registry numbers and database identifiers. The CAS Registry Number 1523571-08-5 serves as a unique identifier for this specific chemical entity . The MDL Number MFCD27987990 provides another standardized identifier used in chemical databases .
Structural Characteristics
The 2,6-diazaspiro[3.5]nonane core contains two nitrogen atoms in strategic positions. The nitrogen at position 2 is protected with a tert-butyloxycarbonyl (BOC) group, which is a common protecting group in organic synthesis, particularly in peptide chemistry. The BOC group serves to reduce the reactivity of the nitrogen, making it less nucleophilic and more stable under various reaction conditions. The nitrogen at position 6 remains unprotected as a secondary amine, potentially serving as a site for further functionalization or as a basic center for salt formation.
The oxalate component forms an acid-base interaction with the basic nitrogen(s) of the diazaspiro system. This salt formation can affect various properties including solubility, stability, and crystallinity. The 2:1 ratio indicated in some nomenclature variants suggests that two molecules of the organic component interact with one molecule of oxalic acid .
Related Compounds
Several structurally related compounds appear in chemical databases, highlighting the diversity of diazaspiro systems. These analogs differ in either the ring sizes of the spiro system, the position of the BOC protecting group, or the counterion used for salt formation.
Position Isomers
A close structural relative is tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate, which differs from our target compound in the position of the BOC protecting group . In this isomer, the BOC group is attached to the nitrogen at position 6 rather than position 2. This compound has its own unique CAS Registry Number (1227381-86-3) and slightly different chemical properties due to the altered position of the protecting group . The positional isomerism can significantly influence the reactivity patterns and potential applications of these compounds.
Ring Size Variants
Another related compound is tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, which features a smaller second ring . In this compound, the [3.3] designation indicates that both rings in the spiro system are four-membered (cyclobutane) rings. This structural difference results in increased ring strain and altered three-dimensional geometry compared to the [3.5] system. This compound has the CAS Registry Number 1227382-01-5 and a molecular weight of 288.30 g/mol, reflecting its smaller size compared to the [3.5] variant .
Table 2: Comparison of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate | 1523571-08-5 | C14H24N2O6 | 316.35 | BOC at position 2, [3.5] spiro system |
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate | 1227381-86-3 | C14H24N2O6 | 316.35 | BOC at position 6, [3.5] spiro system |
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | 1227382-01-5 | C12H20N2O6 | 288.30 | BOC at position 2, [3.3] spiro system |
Available Research and Applications
The presence of the BOC protecting group suggests that this compound may serve as an intermediate in multistep organic syntheses, particularly those involving nitrogen-containing heterocycles. The BOC group can be selectively removed under acidic conditions to reveal a reactive secondary amine, which can then be further functionalized. This type of protected intermediate is commonly used in the synthesis of more complex molecules, including potential drug candidates.
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